(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate)
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Description
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a useful research compound. Its molecular formula is C20H26N4O10S2 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a synthetic compound notable for its potential applications in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H26N4O10S2
- Molecular Weight : 546.57 g/mol
- CAS Number : 102814-00-6
The compound functions primarily as a crosslinking agent in biochemical applications. Its structure allows it to form stable amide bonds with primary amines, which is crucial for modifying proteins involved in various biological processes. The presence of dioxopyrrolidinyl groups enhances its reactivity towards nucleophilic sites on proteins, particularly lysine residues.
1. Protein Crosslinking
The compound's ability to crosslink proteins has significant implications in the study of protein-protein interactions (PPIs). By facilitating the formation of stable complexes between proteins, it aids in elucidating their functional relationships within cellular pathways.
2. Cellular Effects
Research indicates that (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) can influence cellular processes such as:
- Cell Signaling : Modifications to signaling proteins can alter downstream effects on gene expression and metabolic pathways.
- Gene Regulation : By affecting transcription factors or other regulatory proteins through crosslinking, the compound may impact gene expression profiles.
Case Studies
Several studies have investigated the application of this compound in various biochemical contexts:
- Protein Interaction Studies : A study demonstrated that the compound effectively crosslinked target proteins in vitro, allowing researchers to map interaction networks within cells.
- Therapeutic Applications : Preliminary research indicates potential applications in drug delivery systems where targeted protein modification could enhance therapeutic efficacy.
- Bioconjugation Techniques : The compound has been utilized in bioconjugation protocols to attach therapeutic agents to antibodies or other biomolecules, enhancing their specificity and effectiveness.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H26N4O10S2 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-4-[[(3S)-3-acetamido-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
InChI |
InChI=1S/C20H26N4O10S2/c1-11(25)21-13(19(31)33-23-15(27)3-4-16(23)28)7-9-35-36-10-8-14(22-12(2)26)20(32)34-24-17(29)5-6-18(24)30/h13-14H,3-10H2,1-2H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI Key |
GEFQVWRCWUXPLJ-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(=O)NC(CCSSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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